Cas no 1104927-32-3 (6-methyl-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylic acid)

6-Methyl-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring a fused oxazole-pyrimidine scaffold with a carboxylic acid functional group. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals and agrochemicals. The presence of both oxazole and pyrimidine moieties enhances its potential as a precursor for biologically active molecules, including kinase inhibitors or antimicrobial agents. The carboxylic acid group allows for further derivatization, enabling conjugation or salt formation. Its rigid heterocyclic core contributes to stability, while the methyl substitution may influence solubility and reactivity. This compound is suited for research in medicinal chemistry and material science due to its modular reactivity and structural complexity.
6-methyl-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylic acid structure
1104927-32-3 structure
Product name:6-methyl-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylic acid
CAS No:1104927-32-3
MF:C7H5N3O4
MW:195.132301092148
CID:5980034
PubChem ID:165838714

6-methyl-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-7354579
    • 1104927-32-3
    • 6-methyl-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylic acid
    • Inchi: 1S/C7H5N3O4/c1-2-8-5(11)3-4(7(12)13)10-14-6(3)9-2/h1H3,(H,12,13)(H,8,9,11)
    • InChI Key: ZVQIUHHRGLBDRU-UHFFFAOYSA-N
    • SMILES: O1C2=C(C(C(=O)O)=N1)C(NC(C)=N2)=O

Computed Properties

  • Exact Mass: 195.02800565g/mol
  • Monoisotopic Mass: 195.02800565g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 105Ų

6-methyl-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7354579-5.0g
6-methyl-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylic acid
1104927-32-3
5g
$3645.0 2023-05-29
Enamine
EN300-7354579-1.0g
6-methyl-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylic acid
1104927-32-3
1g
$1256.0 2023-05-29
Enamine
EN300-7354579-0.25g
6-methyl-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylic acid
1104927-32-3
0.25g
$1156.0 2023-05-29
Enamine
EN300-7354579-0.1g
6-methyl-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylic acid
1104927-32-3
0.1g
$1106.0 2023-05-29
Enamine
EN300-7354579-2.5g
6-methyl-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylic acid
1104927-32-3
2.5g
$2464.0 2023-05-29
Enamine
EN300-7354579-0.5g
6-methyl-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylic acid
1104927-32-3
0.5g
$1207.0 2023-05-29
Enamine
EN300-7354579-0.05g
6-methyl-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylic acid
1104927-32-3
0.05g
$1056.0 2023-05-29
Enamine
EN300-7354579-10.0g
6-methyl-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylic acid
1104927-32-3
10g
$5405.0 2023-05-29

Additional information on 6-methyl-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylic acid

6-Methyl-4-Oxo-4H,5H-[1,2]Oxazolo[5,4-d]Pyrimidine-3-Carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 1104927-32-3, known as 6-methyl-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylic acid, is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of heterocyclic compounds, specifically featuring a fused [1,2]oxazolo[5,4-d]pyrimidine ring system. The presence of the methyl group at position 6 and the carboxylic acid group at position 3 introduces unique chemical properties and potential biological activities.

Recent studies have highlighted the potential of 6-methyl-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylic acid as a promising candidate in drug discovery. Researchers have explored its role in modulating various cellular pathways, particularly those involved in inflammation and oxidative stress. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This finding underscores its potential application in treating chronic inflammatory diseases such as arthritis and cardiovascular disorders.

The synthesis of 6-methyl-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylic acid involves a multi-step process that typically begins with the preparation of precursor molecules. One common approach involves the condensation of aldehydes with amidines or guanidines under specific reaction conditions to form the oxazolopyrimidine core. Subsequent functionalization steps introduce the methyl and carboxylic acid groups at their respective positions. Recent advancements in catalytic methods have enabled higher yields and improved purity levels, making this compound more accessible for large-scale studies.

From a pharmacological standpoint, 6-methyl-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylic acid has shown remarkable selectivity towards certain cellular targets. A 2023 study conducted by researchers at the University of California revealed that this compound selectively inhibits the activity of histone deacetylases (HDACs), which are enzymes implicated in various pathological conditions including cancer and neurodegenerative diseases. The study further demonstrated that this compound exhibits a favorable safety profile with minimal off-target effects compared to existing HDAC inhibitors.

The structural uniqueness of 6-methyl-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylic acid also lends itself to diverse applications beyond pharmacology. For instance, its ability to act as a chelating agent has been explored in recent materials science research. A 2023 paper published in *Chemistry of Materials* reported that this compound can effectively coordinate with metal ions such as copper and iron, making it a potential candidate for developing novel metalloorganic frameworks (MOFs) with applications in catalysis and sensing technologies.

In terms of therapeutic development, 6-methyl-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylic acid is currently under investigation for its potential role in anticancer therapy. Preclinical studies have shown that this compound induces apoptosis in various cancer cell lines while sparing normal cells. A phase I clinical trial initiated in late 2023 aims to evaluate its safety and tolerability in patients with advanced solid tumors. If successful, this compound could offer a new avenue for personalized cancer treatment.

Looking ahead, the continued exploration of 6-methyl-4 oxo 4H 5H [1 2] oxazolo [5 4 d] pyrimidine 3 carboxylic acid is expected to yield further insights into its biological mechanisms and therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate its translation into clinical practice. Moreover, ongoing research into its chemical synthesis is expected to uncover novel routes for producing this compound at an industrial scale.

In conclusion,6-methyl 4 oxo 4 H 5 H [1 2 ] oxazolo [5 4 d ] pyrimidine 3 carboxylic acid represents a compelling example of how structural diversity can lead to innovative therapeutic solutions. With its unique chemical properties and promising biological activities,this compound continues to be a focal point for researchers across multiple disciplines.As further studies unfold,the full extent of its potential will undoubtedly become clearer.

Recommend Articles

Recommended suppliers
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.